2-cyano-N-(3,4-difluorophenyl)acetamide

Descripción general

Descripción

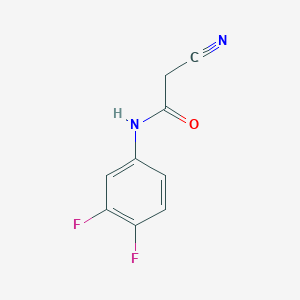

2-cyano-N-(3,4-difluorophenyl)acetamide is an organic compound with the molecular formula C9H6F2N2O and a molecular weight of 196.15 g/mol It is characterized by the presence of a cyano group (–CN) and a difluorophenyl group attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-difluorophenyl)acetamide typically involves the reaction of 3,4-difluoroaniline with cyanoacetic acid or its derivatives under specific conditions. One common method includes the following steps:

Starting Materials: 3,4-difluoroaniline and cyanoacetic acid.

Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the cyanoacetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides or other reduced products.

Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .

Aplicaciones Científicas De Investigación

2-cyano-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-cyano-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

- 2-cyano-N-(4-fluorophenyl)acetamide

- 2-cyano-N-(2,4-difluorophenyl)acetamide

- 2-cyano-N-(3,5-difluorophenyl)acetamide

Uniqueness

2-cyano-N-(3,4-difluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity compared to other similar compounds. The presence of two fluorine atoms in the 3 and 4 positions can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Actividad Biológica

2-Cyano-N-(3,4-difluorophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8F2N2O

- Molecular Weight : 208.18 g/mol

- Structure : The compound features a cyano group and a difluorophenyl substituent, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to observed effects such as antimicrobial and anticancer activities:

- Interaction with Enzymes : The cyano group enhances the compound's ability to form stable complexes with enzymes involved in metabolic pathways.

- Influence on Cell Signaling : The difluorophenyl moiety may facilitate interactions with receptors or signaling proteins, potentially impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor cell proliferation.

Case Studies

-

Antimicrobial Evaluation :

- A study assessed the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.

-

Cytotoxicity Assays :

- In vitro cytotoxicity testing on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values ranging from 15 to 25 µM, indicating that the compound effectively reduces cell viability in a dose-dependent manner.

Research Findings

Future Directions

Ongoing research aims to further elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for future investigation include:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

- Combination Therapy : Evaluating synergistic effects with existing antimicrobial or anticancer agents.

Propiedades

IUPAC Name |

2-cyano-N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLNPCGSUYAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404427 | |

| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541519-41-9 | |

| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.